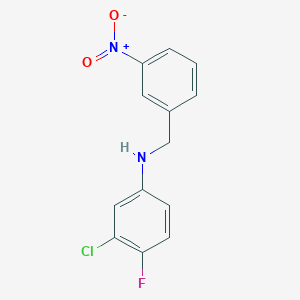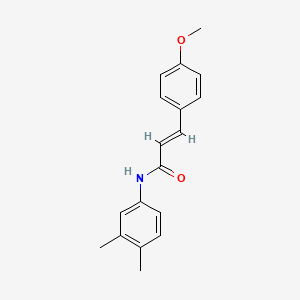
N-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide, commonly known as DMMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMMA is a yellow crystalline powder that can be synthesized using different methods.
Mécanisme D'action
The mechanism of action of DMMA is not fully understood. However, studies have shown that DMMA can inhibit the growth of various microorganisms by disrupting the cell membrane or cell wall. DMMA has been shown to interact with proteins and enzymes involved in the biosynthesis of essential cell components, leading to cell death.
Biochemical and Physiological Effects:
DMMA has been shown to exhibit significant biochemical and physiological effects. Studies have shown that DMMA can induce apoptosis, inhibit cell proliferation, and modulate immune responses. DMMA has also been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
DMMA is a versatile compound that can be used as a building block for the synthesis of various compounds. DMMA is relatively easy to synthesize, and its availability makes it a popular choice for researchers. However, DMMA is a toxic compound and should be handled with care. DMMA is also unstable in the presence of light and air, making it challenging to store and handle.
Orientations Futures
DMMA has the potential to be used in various fields, including medicinal chemistry, material science, and organic synthesis. Future research could focus on the development of new synthetic routes for DMMA, the synthesis of new compounds using DMMA as a building block, and the study of the mechanism of action of DMMA. DMMA could also be further studied for its potential applications in the development of new antimicrobial agents, anti-inflammatory agents, and anticancer agents.
Conclusion:
In conclusion, DMMA is a versatile compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMMA can be synthesized using different methods, and its availability makes it a popular choice for researchers. DMMA has been shown to exhibit significant biochemical and physiological effects and has the potential to be used in the development of new compounds for various applications. Future research could focus on the development of new synthetic routes for DMMA and the study of its mechanism of action.
Méthodes De Synthèse
DMMA can be synthesized using various methods, including the Knoevenagel condensation reaction, the Sonogashira coupling reaction, and the Suzuki-Miyaura coupling reaction. The Knoevenagel condensation reaction, which involves the reaction of an aldehyde or ketone with an activated methylene compound, is the most common method used for the synthesis of DMMA. The reaction is carried out using a base catalyst, such as piperidine, in the presence of a solvent, such as ethanol or methanol.
Applications De Recherche Scientifique
DMMA has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. DMMA is a versatile compound that can be used as a building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. DMMA has been shown to exhibit antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new antimicrobial agents.
Propriétés
IUPAC Name |
(E)-N-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-13-4-8-16(12-14(13)2)19-18(20)11-7-15-5-9-17(21-3)10-6-15/h4-12H,1-3H3,(H,19,20)/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDVHKGLRNOLNB-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B5852329.png)
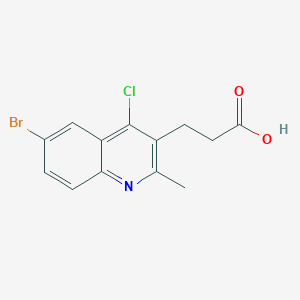

![4-[(1,3-benzothiazol-2-ylthio)methyl]thiophene-2-carbaldehyde semicarbazone](/img/structure/B5852346.png)
![5-bromo-N-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5852353.png)

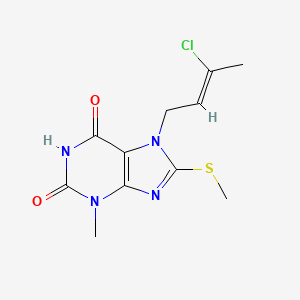
![2-[(4-methoxybenzyl)thio]-4(1H)-pyrimidinone](/img/structure/B5852369.png)
![2-[4-(dimethylamino)benzoyl]-N-(4-fluorophenyl)hydrazinecarbothioamide](/img/structure/B5852386.png)

![1-methyl-5-phenyl-3,7-dipropionyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5852392.png)
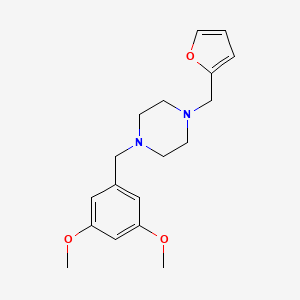
![N-(4-fluorophenyl)-N'-[2-(4-methyl-1-piperidinyl)ethyl]thiourea](/img/structure/B5852413.png)
